2-Amino-N,3-dimethylbutanamide hydrochloride
Overview
Description
“2-Amino-N,3-dimethylbutanamide hydrochloride” is a chemical compound with the CAS Number: 188890-78-0. It has a molecular weight of 166.65 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H14N2O.ClH/c1-4(2)5(7)6(9)8-3;/h4-5H,7H2,1-3H3,(H,8,9);1H
. This code represents the molecular structure of the compound.
Scientific Research Applications
Chemical Synthesis and Characterization
- The compound has been synthesized and characterized, with studies focusing on its crystal structure and intermolecular interactions, indicating its potential utility in the development of new materials and chemical synthesis processes (Yong-xian Yin, 2010).
Medicinal Chemistry Applications
- Derivatives of similar compounds have shown pronounced activities in anticonvulsant models, highlighting their potential as novel anticonvulsants with pain-attenuating properties. This suggests the relevance of studying such compounds for therapeutic applications (Amber M King et al., 2011).
Material Science and Polymer Chemistry
- Research into polymers and hydrogels modified with amine compounds, including those related to the amino-dimethylbutanamide structure, indicates potential applications in material science for medical applications due to their increased thermal stability and promising biological activities (H. M. Aly & H. L. A. El-Mohdy, 2015).
Biodegradability and Environmental Studies
- Studies on polyesteramides containing amino acid residues suggest that these materials, closely related to the compound , are biodegradable by various enzymes. This opens up possibilities for their application in agriculture and biomedicine, indicating an environmental angle to the research on similar compounds (Yujiang Fan et al., 2000).
Properties
IUPAC Name |
2-amino-N,3-dimethylbutanamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-4(2)5(7)6(9)8-3;/h4-5H,7H2,1-3H3,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEBJEOKRFEESV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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